molecular formula C9H11FO3S B13177675 4-(Propan-2-yloxy)benzene-1-sulfonyl fluoride

4-(Propan-2-yloxy)benzene-1-sulfonyl fluoride

Katalognummer: B13177675
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: ZHAHEZQXHSOSEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Propan-2-yloxy)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C9H11FO3S. It is a sulfonyl fluoride derivative, which is known for its reactivity and utility in various chemical processes. This compound is often used in organic synthesis and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yloxy)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(Propan-2-yloxy)benzene-1-sulfonyl chloride with a fluoride source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common reagents used in this synthesis include potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like acetonitrile or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Propan-2-yloxy)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl fluoride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or alcohols are commonly used under mild conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for the reduction process.

Major Products Formed

    Nucleophilic substitution: Sulfonamide or sulfonate derivatives.

    Hydrolysis: Sulfonic acid.

    Reduction: Sulfonyl hydride.

Wissenschaftliche Forschungsanwendungen

4-(Propan-2-yloxy)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.

    Medicine: Investigated for its potential use in drug development, especially as enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Propan-2-yloxy)benzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is electrophilic and can form covalent bonds with nucleophilic sites on enzymes or other biological molecules. This interaction can inhibit the activity of enzymes by blocking their active sites or altering their structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Propan-2-yloxy)benzene-1-sulfonyl chloride: Similar structure but with a chloride group instead of fluoride.

    4-Isopropoxybenzenesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity.

    4-(Propan-2-yl)benzene-1-sulfonyl fluoride: A closely related compound with a slight variation in the alkyl group.

Uniqueness

4-(Propan-2-yloxy)benzene-1-sulfonyl fluoride is unique due to its specific reactivity and stability. The presence of the fluoride group enhances its electrophilicity, making it a valuable reagent in organic synthesis and enzyme inhibition studies. Its distinct properties differentiate it from other sulfonyl derivatives, providing unique advantages in various applications.

Eigenschaften

Molekularformel

C9H11FO3S

Molekulargewicht

218.25 g/mol

IUPAC-Name

4-propan-2-yloxybenzenesulfonyl fluoride

InChI

InChI=1S/C9H11FO3S/c1-7(2)13-8-3-5-9(6-4-8)14(10,11)12/h3-7H,1-2H3

InChI-Schlüssel

ZHAHEZQXHSOSEO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=C(C=C1)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.